Lipophilicity Differentiation: N-Isopropyl vs. N-Methyl Substitution Shifts logP by an Estimated +1.0 to +1.3 Units
The N-isopropyl substituent on the target compound is projected to increase lipophilicity substantially relative to the N-methyl analog. While a directly measured logP for 4-formyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid is not published, the non-formyl comparator 1-isopropyl-1H-pyrazole-5-carboxylic acid has a computed logP of 1.16 (PSA 55.12 Ų) , and the N-methyl-4-formyl analog 4-formyl-1-methyl-1H-pyrazole-5-carboxylic acid has a computed logP of –0.31 . The introduction of the 4-formyl group is expected to lower logP by approximately 0.5–0.7 units relative to the non-formyl parent. Consequently, the target compound is estimated to have a logP in the range of 0.5–0.8, representing a gain of approximately +1.0 to +1.3 logP units over the N-methyl analog. This increased lipophilicity improves predicted membrane permeability while retaining sufficient aqueous solubility for solution-phase chemistry.
| Evidence Dimension | Computed logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP estimated 0.5–0.8 (not directly measured; derived from additive fragment analysis using comparators below) |
| Comparator Or Baseline | Comparator 1: 4-Formyl-1-methyl-1H-pyrazole-5-carboxylic acid, logP = –0.31 . Comparator 2: 1-Isopropyl-1H-pyrazole-5-carboxylic acid (non-formyl analog), logP = 1.16 . |
| Quantified Difference | Estimated +1.0 to +1.3 logP units higher than N-methyl analog; estimated –0.4 to –0.7 logP units lower than non-formyl analog |
| Conditions | Computed logP values (XLogP3 or ACD/LogP algorithm); experimental logP not available for target compound |
Why This Matters
A logP difference of >1 unit substantially alters predicted intestinal absorption and blood-brain barrier penetration, making the target compound a distinct choice when higher lipophilicity than the N-methyl analog is required for target engagement or scaffold optimization.
